3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
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Overview
Description
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide is a compound belonging to the class of tetrahydroisoquinolines, which are alkaloids frequently found in human body fluids and tissues, including the brain . These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which cyclizes N-(haloalkyl)aryl derivatives . Another approach is the Pictet-Spengler reaction, which involves the condensation of biogenic amines with electrophilic carbonyl compounds . Industrial production methods often utilize these reactions due to their efficiency and scalability .
Chemical Reactions Analysis
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation, and sodium borohydride (NaBH₄) for reduction . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its neuroprotective and neurorestorative properties . In medicine, it is being investigated for its potential use in treating neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to induce cell death via apoptosis by elevating the level of the pro-apoptotic protein Bax and decreasing the concentration of the anti-apoptotic protein Bcl-xl . Additionally, it can reduce the activity of tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine, which is implicated in different nervous system diseases .
Comparison with Similar Compounds
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be compared with other similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and other tetrahydroisoquinoline derivatives . These compounds share structural similarities and exhibit similar biological activities, but this compound is unique in its specific neuroprotective and neurorestorative properties .
Properties
CAS No. |
141418-53-3 |
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Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
3-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-7-14(6-11-4-2-1-3-5-11)17-10-13(12)9-16(15)19;/h1-5,8-9,14,17-19H,6-7,10H2;1H |
InChI Key |
UMAHEVLAJQKXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC(=C(C=C21)O)O)CC3=CC=CC=C3.Br |
Origin of Product |
United States |
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